Ph-Bis(C1-N-(C2-NH-Boc)2)
CAS No.: 1807521-06-7
Cat. No.: VC0515814
Molecular Formula: C36H64N6O8
Molecular Weight: 708.94
Purity: >96% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807521-06-7 |
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Molecular Formula | C36H64N6O8 |
Molecular Weight | 708.94 |
IUPAC Name | tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate |
Standard InChI | InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46) |
Standard InChI Key | CUDDHCKPZHRECU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
Ph-Bis(C1-N-(C2-NH-Boc)2) is a complex organic molecule with specific chemical properties that make it particularly suitable for its role as a PROTAC linker. The compound is characterized by the following properties:
Parameter | Value |
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CAS Number | 1807521-06-7 |
Molecular Formula | C36H64N6O8 |
Molecular Weight | 708.93 g/mol |
Density | 1.093 g/cm³ (Predicted) |
IUPAC Name | tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate |
SMILES Notation | O=C(OC(C)(C)C)NCCN(CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C |
The structure of Ph-Bis(C1-N-(C2-NH-Boc)2) features a central phenyl ring with two symmetrical side chains containing tert-butoxycarbonyl (Boc) protected amine groups, which are essential for its functionality in PROTAC synthesis . The alkyl chain components of this molecule provide the necessary flexibility and distance between the two ligands in a PROTAC construct, which is crucial for the formation of the ternary complex required for protein degradation .
Structural Components and Their Functions
The core phenyl ring in Ph-Bis(C1-N-(C2-NH-Boc)2) serves as a rigid scaffold that supports the extended alkyl chains with Boc-protected amine groups. This structural arrangement is intentionally designed to maintain appropriate spacing between the E3 ligase-binding and target protein-binding moieties in the final PROTAC molecule. The Boc protecting groups play a vital role in the synthesis process, preventing unwanted reactions at the amine groups during PROTAC assembly and can be readily cleaved under mild acidic conditions when needed .
Applications in PROTAC Development
Ph-Bis(C1-N-(C2-NH-Boc)2) has established itself as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), which represent a paradigm shift in targeted protein degradation strategies.
Role as a Bifunctional Linker
The primary application of Ph-Bis(C1-N-(C2-NH-Boc)2) is as a bifunctional linker in PROTAC synthesis. PROTACs are heterobifunctional molecules consisting of three essential components:
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An E3 ubiquitin ligase binding ligand
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A target protein binding ligand
Ph-Bis(C1-N-(C2-NH-Boc)2) serves as this crucial linker component, providing the necessary spatial arrangement and flexibility between the two ligands. This spatial configuration is vital for enabling the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase machinery .
Advantages in PROTAC Design
The alkyl chain-based structure of Ph-Bis(C1-N-(C2-NH-Boc)2) offers several advantages in PROTAC design:
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Flexibility: The alkyl chains provide conformational adaptability, allowing the PROTAC to accommodate various spatial arrangements required for ternary complex formation
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Distance optimization: The linker enables optimal spacing between the two ligands, which is critical for efficient protein degradation
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Chemical stability: The structure remains stable under physiological conditions, ensuring the PROTAC maintains its functional integrity
These properties make Ph-Bis(C1-N-(C2-NH-Boc)2) particularly valuable in the rational design of PROTACs targeting diverse protein targets.
Mechanism of Action in PROTAC Technology
Understanding the mechanism by which Ph-Bis(C1-N-(C2-NH-Boc)2)-containing PROTACs function provides insight into the importance of this linker in targeted protein degradation.
Ternary Complex Formation
PROTACs containing Ph-Bis(C1-N-(C2-NH-Boc)2) as the linker operate through a multi-step process:
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The PROTAC simultaneously binds to both the target protein and an E3 ubiquitin ligase
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This binding brings the target protein into close proximity with the E3 ligase
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The E3 ligase then catalyzes the transfer of ubiquitin molecules to the target protein
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The ubiquitinated target protein is subsequently recognized by the 26S proteasome and degraded
The linker properties of Ph-Bis(C1-N-(C2-NH-Boc)2) are crucial for ensuring the correct spatial orientation of the two binding moieties, which directly impacts the efficiency of this process .
Current Research Applications
Research utilizing Ph-Bis(C1-N-(C2-NH-Boc)2) in PROTAC development spans various therapeutic areas, with a particular focus on oncology and other diseases characterized by aberrant protein expression or function.
Cancer Research
PROTACs incorporating Ph-Bis(C1-N-(C2-NH-Boc)2) as the linker have shown promise in targeting various oncogenic proteins, including:
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Kinases involved in dysregulated signaling pathways
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Transcription factors traditionally considered undruggable
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Nuclear proteins that are challenging to target with conventional approaches
The ability to degrade rather than merely inhibit these proteins represents a significant advancement in potential cancer therapeutics.
Beyond Oncology
The applications of Ph-Bis(C1-N-(C2-NH-Boc)2)-based PROTACs extend beyond cancer research to include:
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Neurodegenerative disorders characterized by protein aggregation
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Inflammatory conditions with aberrant protein signaling
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Infectious diseases where degradation of pathogen proteins may offer therapeutic benefits
These diverse applications underscore the versatility of Ph-Bis(C1-N-(C2-NH-Boc)2) as a linker in targeted protein degradation strategies.
Storage Condition | Recommended Duration |
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Powder at -20°C | Up to 3 years |
In solvent at -80°C | Up to 1 year |
In solvent at -20°C | Up to 1 month |
For optimal results, it is recommended to:
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Store the powder in separate aliquots to avoid repeated freezing and thawing
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When preparing stock solutions, select appropriate solvents based on the compound's solubility characteristics
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For in vitro experiments, prepare fresh solutions whenever possible
Following these storage recommendations ensures the maintenance of compound integrity for research applications.
Future Directions in Ph-Bis(C1-N-(C2-NH-Boc)2) Research
The field of PROTAC development utilizing Ph-Bis(C1-N-(C2-NH-Boc)2) continues to evolve, with several promising research directions:
Linker Optimization
While Ph-Bis(C1-N-(C2-NH-Boc)2) provides a valuable foundation for PROTAC development, ongoing research focuses on structural modifications to enhance:
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Pharmacokinetic properties to improve in vivo efficacy
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Cell permeability to increase intracellular concentrations
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Stability profiles to extend biological half-life
These optimization efforts aim to address current limitations and expand the therapeutic potential of PROTACs.
Expanding Target Scope
Researchers are exploring the versatility of Ph-Bis(C1-N-(C2-NH-Boc)2)-based PROTACs in targeting previously undruggable proteins and expanding the repertoire of potential therapeutic targets . This expansion in target scope represents a significant opportunity for developing novel treatments for challenging diseases.
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